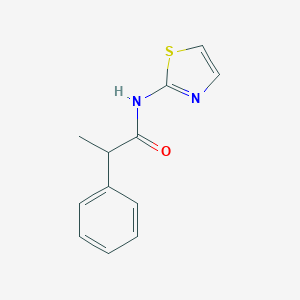
N-benzyl-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide, also known as BPPC, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPPC is a pyrazole derivative that has been synthesized using various methods, and has been shown to have promising biological activities.
Wirkmechanismus
The mechanism of action of N-benzyl-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to act by inhibiting the production of inflammatory cytokines and prostaglandins. N-benzyl-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins.
Biochemical and Physiological Effects:
N-benzyl-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. N-benzyl-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has also been shown to reduce fever in animal models of fever. In addition, N-benzyl-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been shown to induce apoptosis in cancer cells, suggesting its potential use as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-benzyl-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is its potential therapeutic applications, including its anti-inflammatory, analgesic, and antipyretic activities. N-benzyl-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has also been investigated for its potential use as an anticancer agent. However, one limitation of N-benzyl-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to work with in some lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-benzyl-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide. One area of research could focus on the development of more efficient synthesis methods for N-benzyl-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide. Another area of research could focus on the optimization of N-benzyl-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide for its potential therapeutic applications. Additionally, further studies could be conducted to better understand the mechanism of action of N-benzyl-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide and its biochemical and physiological effects.
Synthesemethoden
The synthesis of N-benzyl-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been achieved through various methods, including the reaction of 1-phenyl-3-methyl-1H-pyrazol-5-amine with benzyl isocyanate and subsequent acidification. Another method involves the reaction of 1-phenyl-3-methyl-1H-pyrazol-5-amine with benzyl chloroformate and sodium azide, followed by acidification and purification.
Wissenschaftliche Forschungsanwendungen
N-benzyl-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic activities. N-benzyl-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has also been investigated for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
Produktname |
N-benzyl-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide |
|---|---|
Molekularformel |
C18H17N3O |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
N-benzyl-5-methyl-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H17N3O/c1-14-17(13-20-21(14)16-10-6-3-7-11-16)18(22)19-12-15-8-4-2-5-9-15/h2-11,13H,12H2,1H3,(H,19,22) |
InChI-Schlüssel |
DFLGYGFUYUUSTH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 |
Kanonische SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one](/img/structure/B258256.png)



![Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate](/img/structure/B258268.png)
![4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B258269.png)

![N-(3,5-dimethylphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B258275.png)
![N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide](/img/structure/B258276.png)
![1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline](/img/structure/B258277.png)
![N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine](/img/structure/B258283.png)

![N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B258288.png)